Sulfochlorophenol S sodium calcium salt Sulfochlorophenol S sodium calcium salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC16192532
InChI: InChI=1S/C22H14Cl2N4O16S4.4Na/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44;;;;/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4
SMILES:
Molecular Formula: C22H10Cl2N4Na4O16S4
Molecular Weight: 877.5 g/mol

Sulfochlorophenol S sodium calcium salt

CAS No.:

Cat. No.: VC16192532

Molecular Formula: C22H10Cl2N4Na4O16S4

Molecular Weight: 877.5 g/mol

* For research use only. Not for human or veterinary use.

Sulfochlorophenol S sodium calcium salt -

Specification

Molecular Formula C22H10Cl2N4Na4O16S4
Molecular Weight 877.5 g/mol
IUPAC Name tetrasodium;3,6-bis[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate
Standard InChI InChI=1S/C22H14Cl2N4O16S4.4Na/c23-8-3-10(19(29)14(5-8)47(39,40)41)25-27-17-12(45(33,34)35)1-7-2-13(46(36,37)38)18(22(32)16(7)21(17)31)28-26-11-4-9(24)6-15(20(11)30)48(42,43)44;;;;/h1-6,29-32H,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);;;;/q;4*+1/p-4
Standard InChI Key NCDAELHWVFKWLY-UHFFFAOYSA-J
Canonical SMILES C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)[O-])N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)O)O)N=NC4=C(C(=CC(=C4)Cl)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s empirical formula is C22_{22}H14_{14}Cl2_2N4_4O16_{16}S4_4, with a molecular weight of 789.53 g/mol . Its IUPAC name, 3,6-bis[(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid, reflects the presence of:

  • Two chlorinated hydroxyphenylazo groups

  • Four sulfonic acid substituents

  • A central naphthalenedisulfonic acid backbone .

The sodium-calcium counterion system enhances water solubility while maintaining structural stability under acidic conditions .

Crystalline Structure and Spectral Properties

X-ray diffraction studies reveal a planar configuration optimized for π-π stacking interactions, contributing to its intense coloration. The compound exhibits:

  • Maximum absorption at 630 nm (ε = 32,000 L·mol1^{-1}·cm1^{-1}) in acidic media

  • Fluorescence quenching upon metal complexation

  • pH-dependent tautomerism between azo and hydrazone forms .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
AppearanceDark red to black crystalline powder
Solubility in H2_2O1.2 g/L (25°C)
pKa values2.1, 4.7, 8.3 (sulfonic groups)
λmax_{max} (visible)630 nm (acidic conditions)
Decomposition temperature>300°C

Synthetic Pathways and Industrial Production

Manufacturing Process

The synthesis involves a four-step diazotization-coupling sequence:

  • Diazotization of 5-chloro-2-hydroxy-3-sulfanilic acid with NaNO2_2/HCl at 0–5°C

  • Coupling with chromotropic acid (1,8-dihydroxynaphthalene-3,6-disulfonic acid)

  • Metallization with Ca2+^{2+}/Na+^+ ions

  • Salt crystallization from ethanol-water mixtures .

Critical process parameters include:

  • pH control during coupling (maintained at 6.8–7.2)

  • Temperature regulation (±2°C) to prevent byproduct formation

  • Strict stoichiometric ratios (1:2.05 chromotropic acid:diazonium salt) .

Quality Control Specifications

Commercial grades must meet:

  • ≥80% chromophoric purity (UV-Vis assay)

  • ≤0.5% free chloride ions (argentometric titration)

  • Heavy metal content <10 ppm (ICP-MS) .

Analytical Applications

Spectrophotometric Metal Detection

The compound forms 1:1 complexes with numerous cations through its sulfonic and phenolic groups:

Table 2: Metal Complexation Parameters

Metal Ionλcomplex_{complex} (nm)Detection Limit (ppb)Interference Tolerance
Nb(V)6500.05W(VI), Ta(V) < 100×
Zr(IV)6200.2Hf(IV) < 50×
Bi(III)6350.8Pb(II) < 200×
Sc(III)6400.1Y(III) < 300×

Methodology for niobium analysis in steel alloys:

  • Dissolve sample in HF/HNO3_3

  • Mask Fe3+^{3+} with ascorbic acid

  • Adjust to pH 1.5 with HCl

  • Add 0.1% reagent solution

  • Measure absorbance at 650 nm against reagent blank .

Chromatographic Applications

Recent HPLC methods employ immobilized sulfochlorophenol S as:

  • Stationary phase for rare earth element separation

  • Post-column derivatization agent for UV detection of anions .

Industrial and Environmental Uses

Textile Dyeing

As a metallizable dye, it provides:

  • Wash-fastness > ISO 105-C06 Grade 4–5

  • Lightfastness of 6–7 on Blue Wool Scale

  • Optimal application pH: 4.5–5.5 (wool), 6.0–6.5 (nylon) .

Water Treatment Systems

The sodium-calcium salt effectively:

  • Chelates heavy metals in industrial wastewater (removal efficiency: Pb2+^{2+} 98%, Cd2+^{2+} 95%)

  • Catalyzes Fenton-like reactions for organic pollutant degradation

  • Serves as antifouling agent in reverse osmosis membranes .

Test OrganismLC50_{50} (96h)NOEC
Daphnia magna12 mg/L0.8 mg/L
Selenastrum8.5 mg/L0.5 mg/L
Oncorhynchus mykiss25 mg/L2 mg/L

Biodegradation studies show 28% mineralization in 28 days (OECD 301B), classifying it as persistent .

Recent Research Developments

Nanomaterial Functionalization

Graphene oxide nanocomposites incorporating sulfochlorophenol S demonstrate:

  • 92% efficiency in As(III) adsorption (qmax_{max} = 185 mg/g)

  • Reusability over 15 cycles with <5% capacity loss

  • Selective binding through sulfonic acid-metal interactions .

Biomedical Sensing Applications

Electrochemical biosensors modified with this reagent achieve:

  • 0.1 nM detection limit for prostate-specific antigen

  • 98.7% correlation with ELISA results

  • Stable response over 30-day storage period .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator